6-methoxy-2-Quinolinemethanol
Description
Structure
3D Structure
Properties
CAS No. |
133772-26-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(6-methoxyquinolin-2-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-6,13H,7H2,1H3 |
InChI Key |
RBWCZEZVRCZXCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies of 6 Methoxy 2 Quinolinemethanol and Its Analogues
Classical Synthetic Approaches for Quinoline (B57606) Ring System Elaboration
The traditional methods for constructing the quinoline core often involve harsh conditions but remain fundamental in synthetic organic chemistry. These approaches typically build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative.
Modified Skraup Synthesis and Related Cyclization Reactions
The Skraup synthesis, first reported in 1880, is a cornerstone reaction for producing quinolines. iipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline. Subsequent cyclization and dehydrogenation yield the quinoline ring system.
A significant modification of this reaction is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. mdpi.com This modification allows for the synthesis of a wider variety of substituted quinolines. The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent aromatization. mdpi.comwikipedia.orgnih.gov
These reactions, while effective, are known for being vigorous and sometimes violent. iipseries.org The use of moderators such as ferrous sulfate (B86663) is common to control the reaction rate. The final step in these syntheses is the crucial dehydrogenation or aromatization of a dihydroquinoline intermediate to furnish the stable aromatic quinoline ring.
Condensation Reactions Utilizing Precursors such as p-Methoxyaniline and Glycerol
To synthesize the specific 6-methoxyquinoline (B18371) core, the Skraup reaction is adapted by using a substituted aniline. The condensation of p-methoxyaniline with glycerol in the presence of sulfuric acid and an oxidizing agent directly leads to the formation of 6-methoxyquinoline. iipseries.org The methoxy (B1213986) group on the aniline ring directs the cyclization to form the desired isomer.
The key steps in this process are:
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
Michael Addition: The amino group of p-methoxyaniline acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring.
Dehydration and Oxidation: The cyclized intermediate dehydrates and is then oxidized (aromatized) to form the final 6-methoxyquinoline product. The oxidizing agent, often nitrobenzene corresponding to the starting aniline, is reduced in the process.
| Reaction | Aniline Precursor | Carbonyl Source | Key Reagents | Product Core |
| Skraup Synthesis | p-Methoxyaniline | Glycerol | H₂SO₄, Oxidant (e.g., Nitrobenzene) | 6-Methoxyquinoline |
| Doebner-von Miller | p-Methoxyaniline | α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, Lewis Acids) | Substituted 6-Methoxyquinoline |
Modern Synthetic Strategies for Functionalized Quinoline Derivatives
Contemporary approaches to quinoline synthesis focus on improving efficiency, atom economy, and regioselectivity, allowing for the targeted creation of complex functionalized derivatives.
One-Pot Multicomponent Reactions (e.g., Arylamine, Benzaldehyde, Activated Dienophiles)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants. nih.gov The Povarov reaction is a prominent example used for quinoline synthesis. iipseries.orgacs.org It is a formal aza-Diels-Alder reaction involving an arylamine, a benzaldehyde, and an activated alkene (dienophile), such as ethyl vinyl ether. iipseries.orgsci-rad.com
The reaction typically proceeds in two stages:
Formation of an electron-rich Schiff base (an imine) from the condensation of the arylamine and benzaldehyde.
A [4+2] cycloaddition between the Schiff base and the dienophile, followed by aromatization to yield the quinoline derivative. acs.org
This method is particularly useful for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. acs.org The Povarov MCR is highly valued for its ability to rapidly generate molecular complexity from simple starting materials. iipseries.org
Dehydrogenation and Aromatization Processes in Quinoline Synthesis
A common feature of many quinoline syntheses, both classical and modern, is the formation of a partially saturated intermediate, such as a dihydroquinoline or tetrahydroquinoline. mdpi.comyoutube.com The final step is an oxidative dehydrogenation to create the aromatic quinoline ring system. mdpi.com
A variety of oxidizing agents and methods are employed for this aromatization step:
Classical Oxidants: In the Skraup and Doebner-von Miller reactions, traditional oxidants include nitrobenzene or arsenic acid. iipseries.org
Modern Reagents: More recent methods utilize a range of oxidants such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or elemental sulfur.
Catalytic Aerobic Oxidation: Green chemistry approaches favor the use of catalysts with air or molecular oxygen as the terminal oxidant, which is both environmentally benign and atom-economical. organic-chemistry.org
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for oxidant-free dehydrogenation, generating hydrogen gas as the only byproduct. acs.orgmdpi.com
The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.
| Synthesis Stage | Method | Reagent/Catalyst | Notes |
| Aromatization | Classical Oxidation | Nitrobenzene, Arsenic Acid | Harsh conditions, traditional in Skraup synthesis. |
| Aromatization | Modern Oxidation | MnO₂, DDQ | Milder conditions, broad applicability. |
| Aromatization | Catalytic Aerobic Oxidation | Various metal catalysts (e.g., Co, Ni) + O₂ | Environmentally friendly, uses air as the oxidant. organic-chemistry.org |
| Aromatization | Photocatalytic Dehydrogenation | Photocatalyst (e.g., TiO₂, Ag/g-C₃N₄) + Visible Light | Green method, oxidant-free. acs.orgorganic-chemistry.orgmdpi.com |
Targeted Synthesis of Specific Substitutional Patterns (e.g., 2-Arylquinolines)
For creating analogues of 6-methoxy-2-quinolinemethanol with specific substituents, methods that offer high regioselectivity are essential. The Friedländer and Combes syntheses are particularly powerful in this regard.
The Friedländer synthesis provides a direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester). wikipedia.orgjk-sci.comorganicreactions.org This reaction is typically catalyzed by an acid or a base. wikipedia.org Its primary advantage is the unambiguous formation of a single product isomer, making it ideal for targeted synthesis. For example, reacting a 2-amino-5-methoxybenzaldehyde (B1606155) with an appropriate methyl ketone would directly yield a 2-substituted-6-methoxyquinoline.
The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form a 2,4-disubstituted quinoline. wikipedia.orgnih.gov By choosing a substituted aniline (like p-methoxyaniline) and an appropriate β-diketone, specific substitution patterns can be achieved. However, with unsymmetrical β-diketones, the regioselectivity of the cyclization step must be considered. wikipedia.org
Stereoselective Synthesis and Chiral Induction in Quinolinemethanol Systems
The introduction of chirality into quinolinemethanol systems is a critical aspect of synthetic chemistry, particularly as the stereochemistry often governs biological activity. In the context of quinoline-derived structures, chiral induction refers to the transfer of chirality from one molecule or moiety to another, resulting in a preference for one stereoisomer. While direct stereoselective synthesis of this compound is a specific target, broader principles are often explored in related quinoline systems, such as oligoamide foldamers.
Research has demonstrated that attaching chiral groups to the terminus of quinoline-derived oligomers can effectively bias the equilibrium between right-handed (P) and left-handed (M) helical structures in solution. uni-muenchen.de This phenomenon, known as chiral induction, has been quantified using techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism, revealing diastereomeric excesses ranging from 9% to as high as 83%. uni-muenchen.de
The mechanism of this induction is largely rationalized by steric effects. The preferred conformation at the stereocenter is one where the bulkiest substituent points away from the helix, the second-largest group aligns with the helical backbone, and the smallest group is directed toward the helix. uni-muenchen.de This steric arrangement dictates the favored helical sense. For instance, an Rs chirality at the stereogenic center consistently favors a left-handed helix, whereas an Ss chirality promotes a right-handed helix. uni-muenchen.de This relationship allows for the predictable design of helical structures based on the chosen chiral auxiliary.
Table 1: Principles of Chiral Induction in Quinoline Systems
| Chiral Input | Mechanism | Outcome | Method of Analysis |
|---|---|---|---|
| Terminal Chiral Group | Steric Hindrance | Preferential Helical Sense (P or M) | NMR, Circular Dichroism |
| Known Chiral Center (Rs/Ss) | Conformational Preference | Predictable Helicity (Rs -> Left-handed) | X-ray Crystallography |
Synthesis of Key Intermediates and Precursors for this compound Analogues
The synthesis of analogues of this compound relies on the efficient construction of key intermediates and precursors. Methodologies often focus on building the substituted quinoline core, which can then be further functionalized.
A prominent method for creating the core structure is the Doebner reaction. This one-step reaction is used to prepare 6-methoxy-2-arylquinoline-4-carboxylic acids, which are direct precursors to analogues bearing a methanol (B129727) group at the 4-position. The synthesis involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) in ethanol. nih.gov The resulting carboxylic acid can then be reduced to the corresponding alcohol, (2-aryl-6-methoxyquinolin-4-yl)methanol, using a reducing agent like lithium aluminium hydride (LiAlH₄) in dry tetrahydrofuran (B95107) (THF). nih.gov
Table 2: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acid Precursors via Doebner Reaction nih.gov
| Benzaldehyde Reactant | Resulting Carboxylic Acid Product | Solvent | Yield |
|---|---|---|---|
| Benzaldehyde | 6-methoxy-2-phenylquinoline-4-carboxylic acid | Ethanol | 23% |
Another important synthetic strategy involves the multi-step synthesis of highly functionalized quinoline intermediates. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for various quinoline-based inhibitors, can be synthesized from 4-methoxyaniline in three steps. atlantis-press.com This process demonstrates a pathway to introduce specific substituents onto the quinoline ring system that are not easily accessible through direct, one-pot reactions.
The sequence for this synthesis is as follows:
Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid.
Nitration: The resulting quinoline is treated with nitric acid.
Chlorination: The final step involves reaction with phosphorus oxychloride to yield the target intermediate. atlantis-press.com
Table 3: Multi-step Synthesis of a Key Quinoline Intermediate atlantis-press.com
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Cyclization | 4-methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid | 6-methoxy-2-methylquinolin-4-ol |
| 2 | Nitration | Nitric acid, Propionic acid | 6-methoxy-2-methyl-3-nitroquinolin-4-ol |
Furthermore, the Povarov cycloaddition reaction offers a pathway to complex diarylquinoline derivatives. This reaction can be used to synthesize precursors like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol, catalyzed by BF₃·OEt₂. mdpi.com These varied methodologies provide a robust toolkit for accessing a wide range of precursors necessary for the synthesis of diverse this compound analogues.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| p-anisidine |
| Pyruvic acid |
| 6-methoxy-2-arylquinoline-4-carboxylic acid |
| Lithium aluminium hydride (LiAlH₄) |
| Tetrahydrofuran (THF) |
| (2-aryl-6-methoxyquinolin-4-yl)methanol |
| Benzaldehyde |
| 6-methoxy-2-phenylquinoline-4-carboxylic acid |
| 4-methylbenzaldehyde |
| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid |
| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline |
| 4-methoxyaniline |
| Ethyl acetoacetate |
| Polyphosphoric acid |
| Nitric acid |
| Phosphorus oxychloride |
| 6-methoxy-2-methylquinolin-4-ol |
| Propionic acid |
| 6-methoxy-2-methyl-3-nitroquinolin-4-ol |
| N,N-Dimethylformamide |
| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline |
| p-chlorobenzaldehyde |
| Methyl isoeugenol |
Chemical Reactivity and Transformation Studies of 6 Methoxy 2 Quinolinemethanol
Photochemical Transformations and Reaction Mechanisms
The photochemistry of quinolinemethanol derivatives is a significant area of study, particularly concerning their stability and degradation pathways upon exposure to light. The energy from UV light absorption can induce complex chemical transformations, often involving radical intermediates. taylorfrancis.com
Research on compounds structurally related to 6-methoxy-2-quinolinemethanol, specifically 2-aryl-6-methoxy-4-quinolinemethanols, reveals that they undergo significant photochemical fragmentation. proquest.comfordham.edu When irradiated in a solvent like 2-propanol, these molecules exhibit cleavage of the side chain. koreascience.krkoreascience.kr Two primary cleavage points have been identified: the bond between the quinoline (B57606) ring and the side chain (bond "a" cleavage) and the bond between the α-carbon and the hydroxy carbon (bond "b" cleavage). fordham.edu
This fragmentation leads to a variety of photoproducts. For instance, the photolysis of (α)-{(dialkylaminomethyl)}-2-(3',4'-dichlorophenyl)-6-methoxy-4-quinolinemethanol derivatives resulted in the formation of five distinct products. proquest.comfordham.edu These products include the parent quinoline core without the side chain, the hydroxymethyl derivative, the corresponding carboxaldehyde, a dihydroxypropyl derivative, and a pinacol-type dimer. proquest.comfordham.edu The formation of these products highlights the susceptibility of the C-C bonds in the methanol (B129727) side chain to photochemical cleavage. proquest.com
Table 1: Photoproducts from the Fragmentation of 2-Aryl-6-methoxy-4-quinolinemethanol Derivatives proquest.comfordham.edu
| Product Number | Chemical Name | Formation Pathway |
| 15 | 2-(3',4'-dichlorophenyl)-6-methoxyquinoline | Cleavage of the entire side chain (bond "a") |
| 16 | 2-(3',4'-dichlorophenyl)-4-hydroxymethyl-6-methoxyquinoline | Cleavage of the bond between α-carbon and nitrogen |
| 17 | 2-(3',4'-dichlorophenyl)-6-methoxyquinoline-4-carboxaldehyde | Oxidation of product 16 |
| 18 | 2-(3',4'-dichlorophenyl)-4-((α),β-dihydroxy-(β)-methyl-propyl)-6-methoxyquinoline | Reaction with solvent (2-propanol) |
| 19 | Pinacol-type dimer of product 16 | Dimerization of radical intermediates |
The formation of the observed photoproducts is rationalized through a radical-mediated mechanism. proquest.comfordham.edu The process is believed to be initiated from the singlet excited state of the quinolinemethanol molecule. proquest.com This excited state can lead to the homolytic cleavage of bonds, generating radical intermediates. sinica.edu.twnih.gov For example, a carbon-centered radical on the quinoline ring or the side chain is a plausible key intermediate. nih.govresearchgate.net
In the photochemistry of 2-aryl-6-methoxy-4-quinolinemethanols, it is proposed that the singlet excited state and an intramolecular exciplex are the reactive states. proquest.comfordham.edu The reaction is only partially quenched by oxygen, and sensitization with triplet sensitizers does not yield the main fragmentation products, which supports the involvement of a singlet state rather than a triplet state. proquest.comfordham.edu The generation of radicals is a key step, and their subsequent reactions (e.g., hydrogen abstraction, dimerization, or reaction with the solvent) lead to the final stable products. researchgate.net This type of radical-mediated spin-center shift is a crucial concept in understanding the reactivity of these heterocycles. researchgate.net
Derivatization and Functionalization Reactions at the Quinoline Core
The 6-methoxyquinoline (B18371) scaffold can be chemically modified to create a variety of derivatives with tailored properties. science.gov Functionalization can occur at multiple positions on the quinoline ring, enabling the synthesis of diverse molecular architectures.
One common strategy involves the chemical manipulation of substituents on the quinoline ring. For example, a 6-methoxy-2-methyl quinoline can be a precursor for more complex structures. The methyl group at the C2 position can be condensed with an aldehyde, such as benzaldehyde, to form a styryl linkage. ijamscr.com Furthermore, the C4 position can be functionalized. Starting with a 4-hydroxy-6-methoxy-2-methyl quinoline, treatment with phosphorus oxychloride (POCl3) can convert the hydroxyl group into a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions. ijamscr.com These derivatization approaches highlight the versatility of the quinoline core in synthetic chemistry. science.gov
Nucleophilic and Electrophilic Reactivity Studies on the Quinoline Ring
The quinoline ring system exhibits characteristic reactivity towards both nucleophiles and electrophiles, which is influenced by the substituents present. In derivatives of this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nature of the nitrogen atom in the ring play significant roles.
Nucleophilic substitution reactions are well-documented for quinoline derivatives, particularly at the C2 and C4 positions, which are activated by the ring nitrogen. For instance, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the C4 position is readily displaced by various nucleophiles, including thiols, hydrazines, and amines, to yield 4-substituted quinolinones. mdpi.com Similarly, studies on 4-dimethylamino-2-methoxy-3-trifluoroacetylquinoline show that the dimethylamino group at the C4 position can be chemoselectively substituted by nucleophiles like amines, thiols, and alcohols, despite the presence of a methoxy group at the C2 position. researchgate.net This indicates a high reactivity at the C4 position towards nucleophilic attack. researchgate.net
The quinoline ring can also undergo reactions with electrophiles. A notable example is the visible light-mediated C-H hydroxyalkylation of quinolines. researchgate.net This reaction proceeds via a radical pathway, where an acyl radical, generated from a 4-acyl-1,4-dihydropyridine, attacks the protonated quinoline heteroarene. researchgate.net This process avoids harsh oxidative conditions and allows for the direct functionalization of the C-H bonds on the quinoline ring, representing a form of electrophilic attack on the electron-rich positions of the heterocycle. researchgate.net
Transition Metal-Catalyzed Reactions Involving this compound Scaffolds
Quinoline derivatives, including those related to the this compound scaffold, are important in the field of transition metal catalysis, often serving as ligands for the metal center. semanticscholar.orgsioc-journal.cn The nitrogen atom of the quinoline ring and other potential donor atoms can coordinate with transition metals, influencing the catalyst's activity and selectivity. sioc-journal.cn
For example, substituted 8-hydroxyquinolines have been successfully used to prepare five-coordinated oxovanadium(IV) complexes. semanticscholar.org These complexes have demonstrated catalytic activity in the oxidation of hydrocarbons to alcohols and the oxidation of alcohols to ketones, using hydrogen peroxide as the oxidant. semanticscholar.org The quinoline-based ligand is crucial for the stability and reactivity of the vanadium catalyst. semanticscholar.org While not directly involving this compound, these studies show the potential for quinoline scaffolds to act as effective ligands in transition metal-catalyzed transformations. The development of such catalytic systems is a significant area of organic synthesis, allowing for important chemical transformations to occur under mild and sustainable conditions. semanticscholar.org
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 6-methoxy-2-quinolinemethanol, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core, the methoxy (B1213986) group, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons.
Based on the analysis of related quinoline derivatives, the expected ¹H NMR spectral data for this compound in a solvent like DMSO-d₆ would feature signals in characteristic regions. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The proton at position 5, being ortho to the electron-donating methoxy group, is expected to be shielded compared to other aromatic protons. The protons on the pyridine (B92270) ring (positions 3 and 4) would likely show a characteristic AX or AB spin system. The methoxy group protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm. The methylene protons of the 2-hydroxymethyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton), and the hydroxyl proton itself would be a broad singlet, with its chemical shift being concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.2-7.4 | d | 8.0-9.0 |
| H-4 | 8.1-8.3 | d | 8.0-9.0 |
| H-5 | 7.1-7.3 | d | 2.0-3.0 |
| H-7 | 7.3-7.5 | dd | 8.5-9.5, 2.0-3.0 |
| H-8 | 7.8-8.0 | d | 8.5-9.5 |
| -OCH₃ | 3.9-4.1 | s | - |
| -CH₂OH | 4.7-4.9 | s | - |
| -CH₂OH | 5.5-6.0 | br s | - |
Note: The predicted values are based on spectral data of analogous compounds and may vary from experimental values.
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The quinoline ring is expected to show ten distinct carbon signals. The carbon bearing the methoxy group (C-6) and the carbon attached to the hydroxymethyl group (C-2) will have characteristic chemical shifts.
The carbon of the methoxy group will appear in the upfield region (δ 55-60 ppm). The carbons of the quinoline ring will resonate in the aromatic region (δ 100-160 ppm). The quaternary carbons, such as C-2, C-6, C-4a, and C-8a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The methylene carbon of the hydroxymethyl group is expected around δ 60-65 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158-162 |
| C-3 | 118-122 |
| C-4 | 135-139 |
| C-4a | 128-132 |
| C-5 | 104-108 |
| C-6 | 157-161 |
| C-7 | 121-125 |
| C-8 | 130-134 |
| C-8a | 143-147 |
| -OCH₃ | 55-59 |
| -CH₂OH | 61-65 |
Note: The predicted values are based on spectral data of analogous compounds and may vary from experimental values.
While this compound does not possess a stereocenter, advanced NMR techniques can provide further structural confirmation and insights into its conformational preferences. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the quinoline ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would establish the direct one-bond correlations between protons and their attached carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, providing a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methoxy and methylene groups would appear in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ range. The C-O stretching vibrations of the methoxy and alcohol functionalities would likely be observed between 1000 and 1300 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of non-polar bonds can also be more readily observed.
Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |
| C=C/C=N Ring Stretch | 1500-1650 | 1500-1650 (strong) |
| C-O Stretch (ether) | 1200-1300 | Present |
| C-O Stretch (alcohol) | 1000-1100 | Present |
Note: The predicted values are based on general spectroscopic correlations and data from similar compounds.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like the quinoline ring.
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* transitions within the quinoline chromophore. Based on data for 6-methoxyquinoline (B18371), absorption maxima can be anticipated in the UV region. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Quinoline and its derivatives are often fluorescent. For 6-methoxyquinoline, fluorescence emission has been observed, and it is sensitive to the solvent environment. researchgate.net It is expected that this compound will also exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band, with a Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and the presence of the hydroxymethyl group. For instance, studies on 6-methoxyquinoline have shown that the peak positions of emission bands are solvent-dependent and are red-shifted with increasing polarity of the solvent. researchgate.net
Interactive Data Table: Predicted UV-Vis Absorption and Fluorescence Emission Data for this compound
| Spectroscopic Parameter | Predicted Wavelength (nm) | Notes |
| Absorption Maximum (λmax) | 280-350 | Multiple bands expected due to π-π* transitions. |
| Emission Maximum (λem) | 380-450 | Dependent on excitation wavelength and solvent polarity. |
Note: The predicted values are based on data for 6-methoxyquinoline and may differ for this compound.
Solvatochromic Shifts and Environmental Effects on Spectra
The photophysical behavior of quinoline derivatives is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Studies on the closely related compound 6-methoxyquinoline (6MQ) demonstrate the significant impact of solvent polarity on its spectral properties. researchgate.net
While the absorption maximum of 6MQ remains largely unchanged with increasing solvent polarity, the fluorescence emission spectrum exhibits a pronounced red shift (a shift to longer wavelengths). researchgate.net This indicates a substantial difference in the electronic distribution between the ground state and the first excited singlet state. The observed Stokes shift (the difference between the absorption and emission maxima) increases in more polar solvents, suggesting that the excited state is more polar than the ground state. researchgate.net
This behavior is attributed to intramolecular charge transfer (ICT) characteristics upon excitation. The ground-state and excited-state dipole moments can be estimated from these solvatochromic shifts using theoretical models like the Bakhshiev or Bilot–Kawski equations. researchgate.net For 6MQ, the excited-state dipole moment is found to be significantly higher than the ground-state dipole moment, confirming a more polar nature in the excited state. researchgate.net This property is crucial for the development of fluorescent probes that can report on the polarity of their microenvironment.
Table 1: Summary of Solvatochromic Effects on 6-Methoxyquinoline (6MQ) Data based on the related compound 6-methoxyquinoline.
| Spectral Property | Observation with Increasing Solvent Polarity | Implication |
|---|---|---|
| Absorption Maximum | Remains almost unchanged researchgate.net | Ground state is less affected by solvent polarity. |
| Fluorescence Emission Maximum | Significant red shift researchgate.net | Excited state is stabilized by polar solvents. |
| Stokes Shift | Increases researchgate.net | Indicates a more polar excited state than the ground state. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, the nominal molecular weight is 189 g/mol .
The fragmentation patterns of methoxyquinolines under electron impact have been studied, revealing two general fragmentation pathways. researchgate.net The primary fragmentations typically involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of carbon monoxide (CO). Another common pathway is the loss of a formyl radical (•CHO). researchgate.net The relative prominence of these pathways can vary among isomers. For this compound, additional fragmentation involving the hydroxymethyl group at the 2-position would be expected, such as the loss of a hydroxyl radical (•OH) or formaldehyde (B43269) (CH₂O).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₁NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision, allowing for unambiguous identification in complex mixtures. For instance, the related compound 6-methoxyquinoline has a measured m/z of 160.0757 for its [M+H]⁺ ion, corresponding to the formula C₁₀H₁₀NO⁺. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. umich.eduphcog.com It is ideal for the analysis of volatile and thermally stable compounds. unl.edu While this compound may be amenable to GC-MS analysis, its hydroxyl group could lead to peak tailing on standard non-polar columns. Derivatization, such as silylation, could be employed to increase its volatility and thermal stability, leading to improved chromatographic performance and more reliable identification. umich.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. While a specific crystal structure for this compound is not publicly available, data from closely related quinoline derivatives can provide valuable insights into its likely structural characteristics. nih.govnih.gov
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for structural determination, capable of establishing the absolute configuration of chiral centers. rsc.orgucl.ac.uk Analysis of related structures, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, shows that such compounds can crystallize in common crystal systems like monoclinic with a centrosymmetric space group (e.g., P2₁/c). nih.gov SCXRD analysis would precisely define the planarity of the quinoline ring system and the orientation of the methoxy and methanol (B129727) substituents.
Table 2: Representative Crystallographic Data for a Related Quinoline Derivative Data based on 2-formyl-6-methoxy-3-carbethoxy quinoline as an illustrative example. nih.gov
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | g/cm³ |
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. whiterose.ac.ukresearchgate.net For this compound, the presence of a hydroxyl group (a strong hydrogen bond donor) and a quinoline nitrogen atom (a hydrogen bond acceptor) suggests that hydrogen bonding would be a dominant interaction in its crystal structure.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying quinoline (B57606) derivatives. DFT calculations are instrumental in determining optimized molecular structures and a variety of electronic properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation, often paired with basis sets like 6-311G or 6-311++G** to achieve reliable results for organic molecules. acs.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-methoxy-2-quinolinemethanol, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure with minimal energy is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the molecule's flexibility by identifying different stable conformers (rotational isomers) and the energy barriers between them. The rotation around the C2-carbon-methanol and C6-carbon-methoxy single bonds are of particular interest. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped out, revealing the preferred spatial orientations of the hydroxyl and methoxy (B1213986) groups relative to the quinoline ring. These analyses are critical for understanding how the molecule might interact with biological targets or other chemical species.
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable insights into the electronic environment of each nucleus. Predicted chemical shifts for the protons and carbons on the quinoline ring, the methoxy group, and the methanol (B129727) substituent can aid in the assignment of experimental NMR spectra.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline Ring H | 7.0 - 8.5 | 110 - 150 |
| -OCH₃ H | ~3.9 | ~55 |
| -CH₂OH H | ~4.8 | ~65 |
| -CH₂OH H | Variable (H-bonding) | - |
This table presents typical predicted NMR chemical shift ranges for the different functional groups in this compound based on DFT calculations. Actual values can vary based on the specific computational method and solvent model used.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For quinoline derivatives, these spectra are typically characterized by π → π* transitions within the aromatic system. biorxiv.org Theoretical spectra can be simulated in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects—shifts in absorption bands due to solvent polarity. nih.gov
Quantum Chemical Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. biorxiv.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals, indicating which parts of the molecule are most likely to participate in chemical reactions. nih.gov
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| E_HOMO | -6.0 to -5.5 | Electron-donating capability |
| E_LUMO | -1.5 to -1.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Chemical stability and reactivity |
This table provides representative energy values for the frontier molecular orbitals of a quinoline derivative like this compound, as would be calculated by DFT. These values are crucial for assessing the molecule's electronic properties and reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. scispace.com
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (like the hydroxyl proton). scispace.com
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and hydroxyl groups. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This visualization provides an intuitive guide to the molecule's reactive sites. nih.govbiorxiv.org
Theoretical Studies of Ground and Excited State Dipole Moments
For quinoline derivatives, it has been observed that the excited state dipole moment is often greater than the ground state dipole moment (μ_e > μ_g), indicating that the excited state is more polar. biorxiv.org This increase in polarity upon excitation explains the bathochromic (red) shift often seen in the fluorescence spectra of these compounds in polar solvents. Theoretical models, sometimes in conjunction with experimental solvatochromic data, can provide quantitative estimates of these dipole moments.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. biorxiv.org
Investigation of Reaction Pathways and Transition States through Computational Methods
A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the reaction pathways and transition states of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, this specific compound has not been the subject of such detailed theoretical investigation in the available research.
Computational studies on related, but distinct, quinoline derivatives have been performed to understand their electronic properties, stability, and in some cases, reaction mechanisms. For instance, DFT calculations have been employed to investigate the hydrodenitrogenation of quinoline itself and the enzymatic oxidation of quinoline, identifying transition states for these specific transformations. nih.govnih.gov These studies underscore the capability of modern computational methods to model complex chemical processes. Methodologies like DFT are used to map potential energy surfaces, locate transition state structures, and calculate activation energies, which are crucial for understanding the kinetics and feasibility of a particular reaction pathway. nih.gov
However, for this compound, data on specific reaction pathways—such as the oxidation of its methanol group to an aldehyde or carboxylic acid, or potential dehydration reactions—are not available in the form of published computational research. Consequently, detailed research findings, including energy profiles and geometries of transition states, cannot be provided.
The generation of data tables summarizing activation energies, reaction enthalpies, or structural parameters of transition states for reactions involving this compound is not possible without dedicated computational studies, which appear not to have been conducted or published to date. Such an investigation would be a valuable contribution to the understanding of the reactivity of functionalized quinoline derivatives.
Advanced Chemical Applications and Functionalization Research
6-Methoxy-2-Quinolinemethanol as a Versatile Synthetic Intermediate
The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. The hydroxyl group at the 2-position and the quinoline (B57606) ring system itself are amenable to various chemical transformations.
Research has shown that 2-aryl-4-quinolinemethanol derivatives, a class to which this compound belongs, can undergo photochemical fragmentation reactions. fordham.edukoreascience.kr These reactions can lead to the cleavage of the side chain, yielding key intermediates such as the corresponding quinoline-4-carboxaldehyde. fordham.edu This transformation provides a synthetic route to introduce new functional groups at the 4-position of the quinoline core, expanding the molecular diversity accessible from this starting material.
Furthermore, the quinoline framework is a key component in the synthesis of potent enzyme inhibitors. The core structure can be elaborated through multi-step syntheses to produce complex heterocyclic systems. For instance, quinoline precursors are fundamental in creating C3-piperazinyl-substituted quinolines, which are being investigated for their potent biological activities. researchgate.net The versatility of the quinoline methanol (B129727) allows for the strategic attachment of various pharmacophores, enabling the development of targeted therapeutic agents. The ability to functionalize both the quinoline core and its substituents makes it an important intermediate in the construction of diverse chemical libraries.
Rational Design and Synthesis of Novel Quinoline-Based Chemical Entities
Rational drug design, which leverages the understanding of a biological target's structure and function, is a powerful strategy for discovering new medicines. wikipedia.org The this compound scaffold has been utilized in such approaches to develop novel therapeutic agents. This process involves the strategic modification of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
In the field of antimalarial drug discovery, derivatives of quinoline methanol have been central to research efforts. dtic.mildtic.mil For example, structural modifications of the side chains of 8-aminoquinolines, which share the core quinoline structure, have been explored to develop compounds with improved activity and reduced toxicity. dtic.mil The design principles often focus on creating molecules that conform to specific structural features known to be important for antimalarial efficacy.
More broadly, the rational design of quinoline derivatives extends to other therapeutic areas, including cancer. Researchers have designed and synthesized novel quinoline-based compounds as inhibitors of critical cellular targets like kinases and bromodomains. nih.govscience.gov A hybrid strategy, for instance, combined pharmacophores known to bind to BET proteins with a kinase hinge binder to create dual inhibitors. nih.gov This demonstrates the modularity of the quinoline scaffold in developing polypharmacological agents that can address the complexity of diseases like cancer.
Table 1: Examples of Rationally Designed Quinoline-Based Compounds
| Base Scaffold | Target/Application | Design Strategy | Resulting Compound Type |
| 8-Amino-6-methoxy-4-methylquinoline | Antimalarial (Prophylactic) | Side chain modification to enhance activity and reduce toxicity. dtic.mil | 8-(1-amino-4-heptylamino)-6-methoxy-4-methylquinoline diphosphate |
| 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one | Anticancer (BET/Kinase Inhibitor) | Hybridization of BET-binding and kinase-binding pharmacophores. nih.gov | Dual BRD4/CDK9 inhibitors |
| 2-Aryl-4-quinolinemethanol | Antimalarial | Structural modification to reduce phototoxicity. fordham.edukoreascience.kr | Derivatives with altered side chains to influence photochemical stability. |
Applications in Coordination Chemistry and Metal Complex Formation
The nitrogen atom of the quinoline ring and the oxygen atom of the methanol group in this compound make it an effective ligand for coordinating with metal ions. The resulting metal complexes often exhibit unique chemical properties and biological activities that differ from the free ligand. researchgate.netnih.gov
Studies have reported the synthesis and characterization of metal complexes involving quinolinemethanol derivatives with various transition metals, including iron (Fe), copper (Cu), zinc (Zn), and nickel (Ni). researchgate.netorientjchem.org These complexes can adopt different geometries, with octahedral and tetrahedral arrangements being common. orientjchem.org The coordination typically involves the nitrogen of the quinoline ring and the hydroxyl oxygen, forming stable chelate structures.
Table 2: Metal Complexes of Quinoline Derivatives
| Ligand Type | Metal Ion | Proposed Geometry | Application/Finding | Reference |
| Quinolinemethanol | Fe(III), Cu(II), Zn(II) | Not specified | Enhanced antimalarial activity compared to parent ligands. | researchgate.net |
| Schiff base and 8-Hydroxyquinoline | Ni(II) | Octahedral | Synthesized mixed ligand complexes with non-electrolytic character. | orientjchem.org |
| Methoxy-β-diketonates | Lanthanides (Ln), Transition Metals (TM) | Polymeric | Formation of heterometallic coordination polymers. nih.gov | nih.gov |
| Organoselenium compounds | Co, Ni, Cu, Zn, Ru, Pd, Pt, Au, Sn | Various | Use of organoselenium ligands to create metal complexes with potential antitumor and antimicrobial activity. | nih.gov |
Exploration in Organic Electronics and Functional Material Chemistry
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Quinoline derivatives are attractive for these applications due to their inherent electronic properties, including their ability to transport charge and emit light. sigmaaldrich.com
While specific studies on this compound in this context are emerging, the broader class of quinoline-based materials is well-established in the construction of OLEDs. sigmaaldrich.com In a typical OLED device, different organic layers are responsible for hole injection, hole transport, emission, and electron transport. Quinoline derivatives can be incorporated into the emissive layer (EML) or the electron transport layer (ETL) due to their electron-deficient nature, which facilitates electron transport and injection.
The photophysical properties of quinoline derivatives can be tuned by chemical modification. Introducing different substituents onto the quinoline core can alter the emission color, quantum yield, and stability of the resulting material. The methoxy (B1213986) group on this compound, being an electron-donating group, can influence the electronic structure and, consequently, the luminescent properties of any derived materials. The exploration of this and similar quinoline methanols as building blocks for novel functional materials, particularly for optoelectronic applications, represents a promising direction in materials chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
